molecular formula C9H8ClN3O2 B068330 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 175201-94-2

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No. B068330
M. Wt: 225.63 g/mol
InChI Key: LHEUUYZQYKWDSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazolo[3,4-b]pyridine derivatives involves multiple steps, including the functionalization of pyrazole carboxylic acids and esters. These processes typically utilize reactions such as nucleophilic substitution, cyclization, and amidation to achieve the desired chemical structures. For instance, efficient synthetic routes have been developed for derivatives, showcasing the versatility of this chemical scaffold in synthesizing a wide range of compounds (Bernardino et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of pyrazolo[3,4-b]pyridine derivatives has been conducted using techniques such as X-ray diffraction and density-functional-theory (DFT) calculations. These studies reveal the conformations, bonding patterns, and electronic structures of the compounds, contributing to a deeper understanding of their chemical behavior. For example, crystal structure analysis provides insights into the regioselective synthesis of these compounds, highlighting the importance of molecular geometry in their formation (Shen et al., 2012).

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridine derivatives undergo various chemical reactions, leading to the formation of novel compounds with diverse properties. These reactions include amide coupling, esterification, and heterocyclizations, which are pivotal in extending the utility of the pyrazolo[3,4-b]pyridine scaffold for further chemical modifications and applications (Volochnyuk et al., 2010).

Scientific Research Applications

  • Synthesis and NMR Analysis :

    • A study by Mello et al. (1999) focused on the synthesis and NMR analysis of new derivatives of 1H-pyrazolo[3,4-b]pyridine. The process involved preparing intermediates like the enamine derivative and 4-chloro-1H-pyrazolo[3,4-b]pyridine. The new compounds were then obtained and structurally characterized using spectral analysis, including 1D and 2D NMR experiments (Mello et al., 1999).
  • Antiviral Activity :

    • Bernardino et al. (2007) synthesized new derivatives of 1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and investigated their inhibitory effects on viruses like Herpes simplex, Mayaro, and vesicular stomatitis. Compounds exhibited significant antiviral activity, showing the potential of these derivatives in developing antiviral agents (Bernardino et al., 2007).
  • Chemistry and Crystallography :

    • Quiroga et al. (1999) prepared various 3-aryl-5-cyanopyrazolo[3,4-b]pyridines and studied their NMR solution and X-ray diffraction properties. The research provided insights into the structural aspects and tautomeric preferences of these compounds (Quiroga et al., 1999).
  • Combinatorial Chemistry :

    • Volochnyuk et al. (2010) described a method to generate a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, via Combes-type reaction. These compounds underwent various transformations, demonstrating their utility in combinatorial chemistry and drug discovery (Volochnyuk et al., 2010).
  • Benzilic Acid Rearrangement :

    • Higashino et al. (1983) investigated the benzilic acid rearrangement of 4-aroyl-1H-pyrazolo[3,4-d]pyrimidines to form 4-aryl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acids. This study contributes to the understanding of reactions and transformations of pyrazolopyridine derivatives (Higashino et al., 1983).

properties

IUPAC Name

4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-4-6-7(10)5(9(14)15)3-11-8(6)13(2)12-4/h3H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEUUYZQYKWDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346742
Record name 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

CAS RN

175201-94-2
Record name 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175201-94-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TR Elworthy, APDW Ford, GW Bantle… - Journal of medicinal …, 1997 - ACS Publications
Novel arylpiperazines were identified as α 1 -adrenoceptor (AR) subtype-selective antagonists by functional in vitro screening. 3-[4-(ortho-Substituted phenyl)piperazin-1-yl]…
Number of citations: 61 pubs.acs.org
H Ochiai, A Ishida, T Ohtani, K Kusumi… - Bioorganic & medicinal …, 2004 - Elsevier
The design, synthesis, and biological evaluation of a series of pyrazolopyridines was carried out. Structural optimization of the aniline moiety of 4-anilinopyrazolopyridine derivative 3a, …
Number of citations: 42 www.sciencedirect.com
G Eller, W Holzer - Molecules, 2007 - mdpi.com
Starting from commercially available educts, a straightforward synthetic route to new heterocyclic building blocks is exemplified with the one-or two-step synthesis of tri-, tetra-, or …
Number of citations: 24 www.mdpi.com
H Ochiai, A Ishida, T Ohtani, K Kusumi… - Chemical and …, 2004 - jstage.jst.go.jp
A series of 4-anilinopyrazolopyridine derivatives were synthesized and biologically evaluated as inhibitors of phosphodiesterase (PDE4). Chemical modification of 3, a structurally new …
Number of citations: 23 www.jstage.jst.go.jp

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